(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: . This compound features a piperazine ring, a chloro-substituted phenyl group, and a triazole moiety, making it a versatile molecule for further chemical modifications and applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that similar compounds, such as indole derivatives, exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a variety of ways, leading to a range of biological effects.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, have diverse biological activities and can affect a variety of biochemical pathways .
Pharmacokinetics
It is known that similar compounds, such as piperazine derivatives, are widely employed in drugs due to their wide range of biological and pharmaceutical activity . This suggests that the compound could potentially have favorable ADME properties.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that the compound could potentially have a variety of molecular and cellular effects.
Action Environment
It is known that the synthesis of similar compounds, such as piperazine derivatives, can be influenced by various factors, including the presence of certain salts and the ph of the reaction environment . This suggests that environmental factors could potentially influence the action, efficacy, and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the phenyl group to more oxidized forms.
Reduction: : Reduction of the triazole ring or other functional groups.
Substitution: : Replacement of the chlorine atom on the phenyl ring with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized phenyl derivatives, reduced triazole derivatives, and substituted phenyl compounds.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both a piperazine and a triazole ring. Similar compounds include other triazole derivatives and piperazine-based molecules, but the combination of these two functional groups in this compound sets it apart. Some similar compounds include:
5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone
2,4-Dihydro-4-[4-[4-(4-hydroxylphenyl)piperazin-1-yl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one
These compounds share structural similarities but differ in their substituents and functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-11-3-4-12(16)9-14(11)20-5-7-21(8-6-20)15(22)13-10-19(2)18-17-13/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHDNZVEGVMQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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